N-Hydroxy-3-phenylacrylimidamide

Description

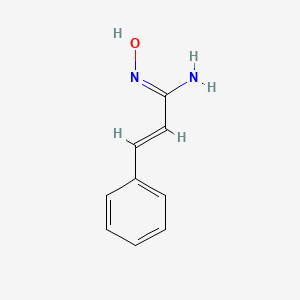

N-Hydroxy-3-phenylacrylimidamide is an organic compound characterized by a phenylacryl backbone substituted with an imidamide group and a hydroxylamine (-NHOH) moiety. This structure confers unique reactivity, particularly in catalytic and synthetic applications. The hydroxyl group and conjugated acryl system may enhance its ability to participate in radical-mediated processes or metal chelation, though experimental validation is required.

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

(E)-N'-hydroxy-3-phenylprop-2-enimidamide |

InChI |

InChI=1S/C9H10N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H2,10,11)/b7-6+ |

InChI Key |

OGHDWBUBSDXIRB-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=N/O)/N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-3-phenylacrylimidamide typically involves the reaction of 3-phenylacrylic acid with hydroxylamine under acidic or basic conditions. The reaction can be carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in a suitable solvent such as dichloromethane or ethanol for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-3-phenylacrylimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can react with the hydroxylamine group under mild conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Substituted hydroxamic acids.

Scientific Research Applications

N-Hydroxy-3-phenylacrylimidamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific properties, such as metal chelating agents.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-phenylacrylimidamide involves its ability to chelate metal ions through the hydroxylamine group. This chelation can inhibit the activity of metalloproteases by binding to the active site of the enzyme, thereby preventing substrate access. The compound may also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : Features a phthalimide core with a chloro substituent and phenyl group (Fig. 1, ).

- Applications: Primarily used as a monomer precursor for polyimide synthesis due to its stability and reactivity in forming anhydrides.

- Key Differences : Unlike N-Hydroxy-3-phenylacrylimidamide, the chloro substituent in this compound enhances electrophilic substitution reactions rather than radical or redox processes. The rigid phthalimide structure also limits conformational flexibility compared to the acrylimidamide’s conjugated system.

Hydroxamic Acid Derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide)

- Structure : Contain a hydroxamic acid (-CONHOH) group linked to aromatic or aliphatic chains .

- Applications: Known for antioxidant activity, such as scavenging free radicals (e.g., DPPH assay) and inhibiting lipid peroxidation.

- Hydroxamic acids are more commonly studied for biological applications, while imidamides may favor catalytic roles.

N-Hydroxyphthalimide (NHPI)

- Structure : A phthalimide derivative with a hydroxylamine group .

- Applications : Widely used as a catalyst in benzylic oxidations, leveraging its ability to generate nitroxyl radicals under basic conditions.

- Key Differences : NHPI’s bicyclic structure provides stability but limits substrate scope compared to the linear phenylacrylimidamide, which may offer greater versatility in interacting with diverse substrates.

Comparative Analysis Table

Research Findings and Limitations

- Structural Influence on Reactivity : The acrylimidamide’s conjugated system may enhance electron transfer efficiency compared to saturated analogs like N'-Hydroxy-3-phenylpropanimidamide .

- Gaps in Data: Direct experimental data on this compound’s catalytic or antioxidant performance is absent in the provided evidence.

- Contradictions : While hydroxamic acids excel in antioxidant roles, imidamides’ reduced carbonyl character might limit their efficacy in similar applications unless tailored for specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.